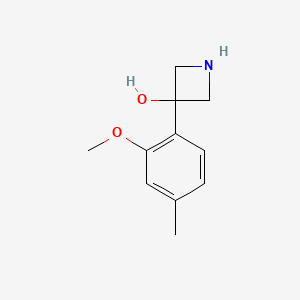

3-(2-Methoxy-4-methylphenyl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(2-methoxy-4-methylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO2/c1-8-3-4-9(10(5-8)14-2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

InChI Key |

RPZIEQQEAFLGLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CNC2)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methoxy 4 Methylphenyl Azetidin 3 Ol and Analogues

Retrosynthetic Analysis of 3-Arylazetidin-3-ol Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For a 3-arylazetidin-3-ol, the primary disconnections involve the bonds forming the azetidine (B1206935) ring and the carbon-carbon bond connecting the aryl group to the ring.

A logical retrosynthetic approach would involve disconnecting the C-N bonds of the azetidine ring, leading back to a 1,3-amino alcohol precursor. This precursor, in turn, can be derived from simpler starting materials. Another key disconnection is at the C3 position, separating the aryl group and the hydroxyl group from the azetidine ring. This suggests a synthetic strategy where a pre-formed azetidin-3-one (B1332698) is reacted with an organometallic aryl reagent.

Key Retrosynthetic Disconnections:

C-N Bond Disconnection: This approach targets the formation of the azetidine ring as a key step, often through intramolecular cyclization.

C3-Aryl and C3-OH Disconnection: This strategy focuses on the late-stage introduction of the aryl and hydroxyl groups onto a pre-existing azetidine scaffold.

Approaches to Azetidine Ring Formation

The construction of the azetidine ring is a pivotal step in the synthesis of 3-arylazetidin-3-ols. Various methods have been developed to achieve this, each with its own advantages and limitations.

Intramolecular cyclization is a common and effective method for forming azetidine rings. researchgate.net This strategy typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to form the four-membered ring. A prevalent method involves the base-mediated intramolecular cyclization of a precursor molecule, which can lead to the formation of an azetidine-2-carbonitrile. acs.org Another approach utilizes the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3), to produce azetidines. nih.gov Additionally, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides offers a modern and regioselective route to azetidines. nih.gov

Ring expansion reactions provide an alternative pathway to azetidines, often starting from more readily available three-membered aziridine (B145994) rings. nih.govnih.gov One such method involves a biocatalytic one-carbon ring expansion of aziridines to azetidines, utilizing engineered "carbene transferase" enzymes. nih.govacs.orgacs.org This approach can exhibit high enantioselectivity. nih.govacs.org Another strategy is the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov

[2+2] Cycloaddition reactions are a powerful tool for the direct formation of four-membered rings. rsc.org The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct method for synthesizing the azetidine core. rsc.org Visible-light-mediated [2+2] cycloadditions between oximes and alkenes, catalyzed by an iridium photocatalyst, have also been developed as a mild and general protocol for azetidine synthesis. springernature.comchemrxiv.org Furthermore, ketene-imine cycloadditions, known as the Staudinger synthesis, are widely used to produce β-lactams (azetidin-2-ones), which can be further modified to access other azetidine derivatives. mdpi.com

Introduction of Aryl and Hydroxyl Substituents at the Azetidine-3-position

Once the azetidine ring is formed, or concurrently with its formation, the aryl and hydroxyl groups must be introduced at the C3 position.

Organometallic reagents, particularly Grignard reagents, are instrumental in forming the carbon-carbon bond between the azetidine ring and the aryl substituent. researchgate.netresearchgate.net A common strategy involves the reaction of a Grignard reagent with an azetidin-3-one. This nucleophilic addition not only introduces the aryl group but also generates the hydroxyl group at the C3 position in a single step. For the synthesis of 3-(2-Methoxy-4-methylphenyl)azetidin-3-ol, 2-methoxy-4-methylphenylmagnesium bromide would be the Grignard reagent of choice. The general applicability of Grignard reagents in the synthesis of aziridines, which can be precursors to azetidines, has also been demonstrated. researchgate.net The Breckpot β-lactam synthesis, for instance, utilizes a Grignard reagent for the cyclization of beta-amino acid esters to form β-lactams. wikipedia.org

Data Tables

Table 1: Comparison of Azetidine Ring Formation Strategies

| Method | Description | Advantages | Disadvantages | Key Reagents/Catalysts |

| Intramolecular Cyclization | Formation of the azetidine ring via an internal nucleophilic attack. researchgate.net | Often high yielding and stereoselective. | Requires synthesis of specific linear precursors. | Base, Lewis Acids (e.g., La(OTf)3), Copper photocatalyst. acs.orgnih.govnih.gov |

| Ring Expansion | Expansion of a three-membered ring (aziridine) to a four-membered ring (azetidine). nih.govnih.gov | Access to diverse azetidines from readily available aziridines. | Can sometimes lead to mixtures of products. | Engineered enzymes, Rhodium carbenes. nih.govnih.govacs.orgacs.org |

| Cycloaddition | Direct formation of the four-membered ring from two unsaturated components. rsc.org | Convergent and can build complexity quickly. | Can have regioselectivity and stereoselectivity challenges. | Iridium photocatalyst, Ketenes, Imines. springernature.comchemrxiv.orgmdpi.com |

Carbonyl Addition Reactions

A primary and direct method for the synthesis of 3-aryl-azetidin-3-ols involves the nucleophilic addition of an organometallic reagent to an azetidin-3-one precursor. The carbonyl group at the C3 position of the azetidine ring is an ideal electrophilic site for the formation of a new carbon-carbon bond, directly leading to the desired tertiary alcohol functionality.

A plausible and efficient route to synthesize this compound is through the Grignard reaction. This involves the addition of a Grignard reagent, specifically 2-methoxy-4-methylphenylmagnesium bromide, to a suitably N-protected azetidin-3-one, such as N-tert-butoxycarbonyl (Boc)-azetidin-3-one. The N-Boc protecting group is widely used due to its stability under the reaction conditions and its facile removal under acidic conditions.

The synthesis of the required Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide, is achievable, and it is also commercially available, facilitating its use in such synthetic strategies. sigmaaldrich.com The reaction of this Grignard reagent with N-Boc-azetidin-3-one would proceed via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol, N-Boc-3-(2-methoxy-4-methylphenyl)azetidin-3-ol. Subsequent deprotection of the Boc group would furnish the final target compound. A similar approach has been successfully employed for the synthesis of 3-(4-methylphenyl)-3-phenylazetidine, where phenyllithium (B1222949) was reacted with N-Boc-3-azetidinone to produce the corresponding 3-phenylazetidin-3-ol (B2517403) intermediate in good yield. core.ac.uk

Table 1: Key Reagents for Carbonyl Addition Route

| Reagent | Structure | Role |

| N-Boc-azetidin-3-one | Electrophilic ketone precursor | |

| 2-Methoxy-4-methylphenylmagnesium bromide | Nucleophilic Grignard reagent |

Stereoselective Synthesis of Azetidin-3-ols

The creation of stereocenters with high fidelity is a critical aspect of modern drug discovery. For 3-substituted azetidin-3-ols, the carbon at the 3-position is a stereocenter, and controlling its configuration is paramount for developing enantiomerically pure therapeutic agents.

Diastereoselective Control in Azetidine Synthesis

Diastereoselective synthesis of substituted azetidines can be achieved through various methods, often leveraging existing stereocenters in the starting materials or intermediates to direct the formation of new ones. While specific studies on the diastereoselective synthesis of this compound are not prevalent, general principles of diastereoselective reactions can be applied.

For instance, the reduction of a prochiral ketone with a pre-existing stereocenter on the azetidine ring can lead to the formation of diastereomeric alcohols. The stereochemical outcome is often dictated by the steric and electronic environment around the carbonyl group. Furthermore, cyclization reactions are a powerful tool for establishing relative stereochemistry. Iodocyclization of homoallylic amines has been shown to produce cis-2,4-disubstituted azetidines stereoselectively. rsc.org Similarly, highly substituted 1,2,3,6-tetrahydropyridines have been synthesized with excellent diastereoselectivity through a rhodium(I)-catalyzed C–H activation–alkyne coupling cascade. nih.gov These methodologies underscore the potential for achieving high diastereomeric purity in the synthesis of complex heterocyclic systems, which could be adapted for the synthesis of specific diastereomers of azetidin-3-ol (B1332694) derivatives.

Enantioselective Methodologies

The enantioselective synthesis of chiral azetidines is a highly sought-after goal in organic synthesis. researchgate.net Catalytic asymmetric addition of nucleophiles to ketones is a premier strategy for accessing chiral tertiary alcohols. researchgate.net

For the synthesis of enantiomerically enriched 3-aryl-azetidin-3-ols, the asymmetric addition of an aryl organometallic reagent to an azetidin-3-one in the presence of a chiral catalyst is a promising approach. Copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines, demonstrating that chiral ligands can effectively control the stereochemical outcome of reactions on the azetidine core. acs.org

Another strategy involves the use of chiral auxiliaries. Chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and successfully employed as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net This highlights the utility of chiral azetidine derivatives themselves in catalyzing enantioselective transformations. While direct application to the synthesis of this compound would require specific catalyst development, these precedents provide a strong foundation for designing such a synthesis.

Functionalization of the Methoxy-Methylphenyl Moiety

The 2-methoxy-4-methylphenyl substituent on the azetidine ring offers multiple sites for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The methoxy (B1213986) and methyl groups, as well as the aromatic ring itself, can be targeted for functionalization.

The methoxy group can be cleaved to reveal a phenol, which can then be further derivatized. For example, 2-methoxy-4-methylphenol (B1669609) (creosol) is a known compound that can be synthesized from vanillin. hmdb.ca The phenolic hydroxyl group can undergo various reactions, such as etherification or esterification, to introduce new functional groups.

The aromatic ring is susceptible to electrophilic aromatic substitution reactions. The positions for substitution will be directed by the existing methoxy and methyl groups. Furthermore, modern cross-coupling reactions could be employed to introduce new aryl or alkyl groups. For instance, the synthesis of 2-methoxy-4-{[(4-methylphenyl)amino]methyl}phenol demonstrates the reactivity of the aromatic ring and the potential for introducing nitrogen-containing substituents. nih.govresearchgate.net The synthesis of various compounds containing the 2-methoxy-4-methylphenyl moiety or similar structures showcases the wide range of chemical transformations that can be performed on this part of the molecule. atlantis-press.commdpi.com

Novel and Green Synthetic Protocols for Azetidine Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reaction protocols. The synthesis of azetidine derivatives is no exception, with a growing number of novel and green methods being reported. rsc.orgmagtech.com.cn

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. One-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been efficiently achieved under microwave irradiation in an aqueous medium. organic-chemistry.org This method offers advantages in terms of speed, simplicity, and the use of an environmentally friendly solvent.

Chemical Reactivity and Transformations of 3 2 Methoxy 4 Methylphenyl Azetidin 3 Ol

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily participate in reactions with various electrophiles. This reactivity is fundamental to the synthesis of N-substituted derivatives, which can alter the compound's physical and chemical properties.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring can be readily alkylated or acylated. N-acylation is a common strategy, often employed to install protecting groups. For instance, the reaction of a 3-hydroxyazetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate yields the N-Boc protected azetidinol (B8437883). This protection strategy is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent modifications at other positions of the molecule. A patent describes a method for the preparation of N-Boc-3-hydroxyazetidine where 3-hydroxyazetidine hydrochloride is treated with di-tert-butyl dicarbonate and sodium bicarbonate in water. google.com

N-alkylation can be achieved using various alkylating agents. The Williamson ether synthesis, while primarily used for forming ethers, can be adapted for N-alkylation. byjus.commasterorganicchemistry.comwikipedia.orgfrancis-press.comyoutube.com In this context, the azetidine nitrogen acts as the nucleophile, attacking an alkyl halide. The reaction conditions, such as the choice of base and solvent, can influence the outcome and selectivity between N-alkylation and O-alkylation.

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-3-hydroxyazetidine | google.com |

| N-Alkylation | Alkyl Halide | N-Alkyl-3-hydroxyazetidine | byjus.commasterorganicchemistry.comwikipedia.orgfrancis-press.comyoutube.com |

Formation of N-Substituted Azetidine Derivatives

The formation of N-substituted derivatives is a key strategy in medicinal chemistry to explore the structure-activity relationship of azetidine-containing compounds. The synthesis of these derivatives often starts from a common intermediate, such as 3-hydroxyazetidine hydrochloride, which can be prepared by methods like the ring-opening of epichlorohydrin (B41342) with an amine, followed by cyclization and deprotection. google.comchemicalbook.com For example, 1-benzyl-3-hydroxyazetidine can be synthesized from benzylamine (B48309) and epichlorohydrin, and subsequent hydrogenolysis removes the benzyl (B1604629) group to yield 3-hydroxyazetidine. google.com This unprotected azetidine can then be reacted with various electrophiles to introduce different substituents at the nitrogen atom.

Reactions at the Azetidin-3-ol (B1332694) Hydroxyl Group

The tertiary hydroxyl group on the azetidine ring is another key site for chemical modifications, allowing for esterification, etherification, oxidation, and rearrangement reactions.

Esterification and Etherification

The tertiary alcohol of 3-(2-Methoxy-4-methylphenyl)azetidin-3-ol can undergo esterification with carboxylic acids or their derivatives. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Etherification of the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgfrancis-press.comyoutube.com This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The choice of reactants is crucial, with primary alkyl halides being preferred to minimize competing elimination reactions. masterorganicchemistry.com

| Reaction | Reagent/Condition | Product | General Applicability |

| Esterification | Carboxylic Acid, DCC, DMAP | Azetidin-3-yl ester | Broad |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Azetidin-3-yl ether | Broad, especially with primary alkyl halides masterorganicchemistry.com |

Oxidation Reactions

The secondary alcohol of a 3-hydroxyazetidine can be oxidized to the corresponding ketone, an azetidin-3-one (B1332698). This transformation is valuable as azetidin-3-ones are versatile synthetic intermediates. commonorganicchemistry.com Several mild oxidation methods are suitable for this purpose, avoiding harsh conditions that could lead to ring-opening or other side reactions.

The Dess-Martin oxidation , using the Dess-Martin periodinane (DMP), is a highly effective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. commonorganicchemistry.comwikipedia.orgsigmaaldrich.comwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its high yield and tolerance of sensitive functional groups. wikipedia.orgwikipedia.org

Another widely used method is the Swern oxidation . wikipedia.orgchem-station.comalfa-chemistry.comtcichemicals.comnumberanalytics.com This reaction employs dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. The Swern oxidation is known for its mild conditions and broad functional group compatibility. wikipedia.orgtcichemicals.com

| Oxidation Method | Key Reagents | Typical Conditions | Reference |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature | commonorganicchemistry.comwikipedia.orgsigmaaldrich.comwikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane, -78 °C to Room Temperature | wikipedia.orgchem-station.comalfa-chemistry.comtcichemicals.comnumberanalytics.com |

Rearrangement Reactions (e.g., to Oxazolines)

A significant reaction of 3-hydroxyazetidines is their acid-catalyzed rearrangement to form highly substituted 2-oxazolines. This transformation proceeds via a Ritter-type reaction mechanism. In the presence of a strong acid and a nitrile, the tertiary alcohol is protonated and eliminated to form a stabilized carbocation. The nitrile then attacks the carbocation, and subsequent intramolecular cyclization involving the azetidine nitrogen leads to the formation of the oxazoline (B21484) ring. This rearrangement provides a novel route to a different class of heterocyclic compounds from readily available 3-hydroxyazetidine precursors.

Electrophilic Aromatic Substitution on the Methoxy-Methylphenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH₃) and the methyl (-CH₃) groups. Both are ortho-, para-directing activators. The interplay of their directing effects governs the regioselectivity of EAS reactions.

The methoxy group at position 2 is a strong activating group, while the methyl group at position 4 is a moderately activating group. In electrophilic aromatic substitution, the incoming electrophile will preferentially substitute at positions that are sterically accessible and electronically enriched. The positions ortho and para to the methoxy group are 1, 3, and 5. The positions ortho and para to the methyl group are 3 and 5.

Considering both groups, the most activated positions are 3 and 5. Steric hindrance from the adjacent azetidine ring at position 2 might influence the substitution pattern, likely favoring substitution at position 5, which is ortho to the methoxy group and meta to the methyl group, and position 3, which is ortho to both the methoxy and methyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Br₂ / FeBr₃ | 3-(5-Bromo-2-methoxy-4-methylphenyl)azetidin-3-ol and 3-(3-Bromo-2-methoxy-4-methylphenyl)azetidin-3-ol |

| HNO₃ / H₂SO₄ | 3-(2-Methoxy-4-methyl-5-nitrophenyl)azetidin-3-ol and 3-(2-Methoxy-4-methyl-3-nitrophenyl)azetidin-3-ol |

| SO₃ / H₂SO₄ | 4-(3-Hydroxyazetidin-3-yl)-3-methoxy-5-methylbenzenesulfonic acid and 2-(3-Hydroxyazetidin-3-yl)-3-methoxy-5-methylbenzenesulfonic acid |

| RCOCl / AlCl₃ | 1-(4-(3-Hydroxyazetidin-3-yl)-3-methoxy-5-methylphenyl)ethan-1-one and 1-(2-(3-Hydroxyazetidin-3-yl)-3-methoxy-5-methylphenyl)ethan-1-one (Friedel-Crafts Acylation) |

Ring-Opening Reactions of the Azetidine Core

The azetidine ring, a four-membered heterocycle, possesses inherent ring strain that makes it susceptible to ring-opening reactions under various conditions. rsc.orgambeed.com The presence of the tertiary alcohol and the aryl group at the 3-position can influence the regioselectivity and facility of these reactions.

Acid-catalyzed ring-opening of azetidines is a common transformation. ambeed.com In the case of this compound, protonation of the azetidine nitrogen would be followed by nucleophilic attack at one of the ring carbons. The specific outcome would depend on the reaction conditions and the nucleophile employed. For instance, treatment with concentrated hydrochloric acid with heating can lead to the opening of the azetidine ring. ambeed.com

Furthermore, the stability of the potential carbocation intermediate at the 3-position, stabilized by the electron-rich methoxy-methylphenyl group, can facilitate ring-opening pathways. Research on related 3-aryl-azetidin-3-ols has shown that the formation of an azetidine carbocation is a key intermediate in certain transformations. acs.org While this is often exploited for substitution reactions (see section 3.5), under forcing conditions or with specific reagents, it could lead to ring cleavage. For example, a ring-opening of an azetidine intermediate has been observed when facilitated by an electron-rich furan (B31954) ring. nih.gov

Transformations leading to Diverse Azetidine-Containing Architectures

The tertiary alcohol of this compound is a key functional handle for the synthesis of a variety of 3,3-disubstituted azetidines. These transformations often proceed through the formation of a stabilized azetidine carbocation at the C3 position, which is facilitated by the electron-donating nature of the 2-methoxy-4-methylphenyl group. acs.orgmorressier.com For these reactions to proceed efficiently, the azetidine nitrogen is typically protected, often with a carboxybenzyl (Cbz) group, which enhances the reactivity. acs.orgmorressier.com

One significant transformation is the Brønsted acid-catalyzed alkylation. Using a catalytic amount of a strong acid like triflimidic acid (Tf₂NH) in the presence of an alcohol as a nucleophile can lead to the formation of 3-alkoxy-3-(2-methoxy-4-methylphenyl)azetidines. evitachem.com

Similarly, iron-catalyzed reactions with thiols provide a mild and efficient route to 3-aryl-3-sulfanyl azetidines. acs.org This methodology is successful with azetidinols bearing electron-donating aromatic groups. acs.org The resulting 3-sulfanyl azetidines can be further manipulated, for instance, through oxidation to the corresponding sulfoxides and sulfones. acs.org

These transformations highlight the utility of this compound as a versatile building block for accessing novel 3,3-disubstituted azetidines, which are of interest in medicinal chemistry. morressier.com

Table 2: Examples of Transformations of N-Cbz-3-(2-Methoxy-4-methylphenyl)azetidin-3-ol

| Reagent(s) | Product Type | Catalyst/Conditions |

| Phenol | 3-Aryloxy-3-arylazetidine | Iron or Calcium catalyst |

| Thiophenol | 3-Aryl-3-phenylsulfanylazetidine | Fe(OTf)₂ / Mild conditions |

| Benzyl alcohol | 3-(Benzyloxy)-3-arylazetidine | Tf₂NH / 50°C, MeCN |

| Indole | 3-(Indol-3-yl)-3-arylazetidine | Iron or Calcium catalyst |

Structure Activity Relationship Sar Investigations of 3 2 Methoxy 4 Methylphenyl Azetidin 3 Ol Analogues

Conformational Analysis and its Impact on Ligand-Receptor Interactions

Computational modeling studies are often employed to predict the low-energy conformations of such molecules. nih.govchemrxiv.org These studies help in creating a pharmacophore model, which defines the essential steric and electronic features required for biological activity. nih.gov The conformational flexibility of the azetidine (B1206935) ring and the rotational freedom of the aryl substituent and hydroxyl group allow the molecule to adopt various shapes. However, only a specific subset of these conformations is likely to be bioactive. The interplay between these conformations and their respective energy levels is critical for determining the molecule's affinity for its receptor. chemrxiv.orgsemanticscholar.org

For instance, the orientation of the methoxy (B1213986) and methyl groups on the phenyl ring can influence the molecule's interaction with specific amino acid residues within a receptor's binding site. Molecular modeling can help visualize and quantify these potential interactions, guiding the design of new analogues with improved binding affinity and selectivity. nih.gov

Influence of Substituents on the Aryl Ring on Chemical Activity

The nature and position of substituents on the aryl ring of 3-(2-Methoxy-4-methylphenyl)azetidin-3-ol play a pivotal role in modulating its chemical and, consequently, its biological activity. These substituents can alter the molecule's electronic properties, steric profile, and lipophilicity, all of which are critical determinants of its interaction with biological systems.

Effects of Methoxy and Methyl Groups on Reactivity

The methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring of the parent compound have distinct electronic and steric effects that influence its reactivity. The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, can modulate the electron density of the aromatic ring. nih.gov This, in turn, can affect how the aryl group participates in interactions such as pi-pi stacking or cation-pi interactions within a receptor binding site. The methyl group is a weak electron-donating group through hyperconjugation and also contributes to the steric bulk of the molecule.

Electronic Effects: The electron-donating nature of the methoxy and methyl groups can increase the nucleophilicity of the aryl ring, potentially affecting its metabolic stability and interaction with electrophilic species. beilstein-journals.org

Steric Hindrance: The size of the methoxy and methyl groups can create steric hindrance, influencing the preferred conformation of the molecule and its ability to access a binding pocket. beilstein-journals.org

Metabolic Stability: The positions of these substituents can influence the sites of metabolic attack, thereby affecting the molecule's pharmacokinetic profile.

Studies on related compounds, such as 3-arylcoumarins, have shown that the presence and position of methoxy and methyl groups on the aryl ring significantly impact their inhibitory activity and selectivity towards enzymes like monoamine oxidase (MAO). nih.gov

Positional Isomerism and its Chemical Implications

The specific placement of the methoxy and methyl groups on the aryl ring is critical. Moving these substituents to different positions (e.g., ortho, meta, para) can lead to significant changes in the molecule's properties and biological activity. This phenomenon, known as positional isomerism, has profound chemical implications. nih.gov

For example, shifting an ethoxy group from the 4-position to the 2-position on a phenyl ring of a different scaffold was found to significantly improve the compound's functional activity. nih.gov This highlights the sensitivity of biological systems to the precise spatial arrangement of functional groups.

In the context of this compound, altering the positions of the methoxy and methyl groups could lead to:

Modified Binding Interactions: Different positional isomers will present a different surface to the receptor, potentially leading to altered binding affinities and selectivities. For example, a methoxy group at the ortho position might form a hydrogen bond with a specific residue in the receptor that a meta or para methoxy group cannot.

Differential Metabolic Pathways: The position of the substituents can expose or shield different parts of the molecule from metabolic enzymes, leading to variations in its metabolic fate.

The following table illustrates the potential impact of positional isomerism on the properties of a hypothetical series of substituted 3-phenylazetidin-3-ol (B2517403) analogues.

| Substituent Position | Potential Impact on Chemical Properties | Potential Biological Implications |

| Ortho | Can induce steric hindrance, influencing ring conformation and rotation. May participate in intramolecular hydrogen bonding. | Can lead to high selectivity for a specific receptor conformation. May enhance or decrease binding affinity depending on the receptor topology. |

| Meta | Has a more moderate steric and electronic influence compared to ortho and para positions. | May result in a different spectrum of activity or a moderate affinity for multiple receptors. |

| Para | Exerts a strong electronic effect on the entire aryl ring. Has a more distal steric influence. | Can significantly alter the overall electronic character of the binding pharmacophore, leading to substantial changes in potency and selectivity. |

Role of the Azetidine Ring Conformation in Chemical Recognition

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature of this compound. Its conformation plays a crucial role in molecular recognition and subsequent biological activity. nih.gov The strained nature of the azetidine ring imparts a degree of rigidity to the molecule, which can be advantageous for binding to a specific receptor. nih.gov

Furthermore, the azetidine ring can serve as a directing group in chemical reactions, highlighting its influence on the molecule's chemical reactivity. lookchem.com The inherent strain in the four-membered ring can also make it susceptible to ring-opening reactions, which could be a factor in its mechanism of action or metabolism. nih.govmagtech.com.cnbeilstein-journals.org Studies have shown that the enantioselectivity of ring-opening reactions of 3-substituted azetidines is highly dependent on noncovalent interactions with a catalyst, underscoring the importance of the ring's electrostatic environment. acs.org

Hydroxyl Group Modification and its Chemical Consequences

The hydroxyl (-OH) group at the 3-position of the azetidine ring is a critical functional group that can significantly influence the molecule's properties and interactions. It can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with a biological target. nih.govresearchgate.net

Modification of this hydroxyl group can have profound chemical and biological consequences:

Esterification or Etherification: Converting the hydroxyl group to an ester or an ether would remove its hydrogen bond donating capability and increase its lipophilicity. This could affect its binding affinity and its ability to cross cell membranes.

Oxidation: Oxidation of the tertiary alcohol to a ketone would change the geometry at the 3-position from tetrahedral to trigonal planar, significantly altering the molecule's shape. The resulting ketone would also have different electronic properties and hydrogen bonding capabilities.

Replacement with other functional groups: Replacing the hydroxyl group with other functionalities, such as an amino group or a halogen, would introduce different steric and electronic properties, leading to a new set of interactions with a potential receptor. For example, an amino group could introduce a positive charge at physiological pH, enabling strong ionic interactions.

The selective chemical transformation of a hydroxyl group in a complex molecule can be challenging but offers a powerful tool for probing structure-activity relationships. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacements in Azetidine Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. researchgate.netnih.gov These approaches involve replacing a central molecular framework (the scaffold) or a specific functional group with another that is structurally different but has similar physicochemical or biological properties.

In the context of this compound, these strategies could be applied as follows:

Scaffold Hopping: The azetidine ring could be replaced by other small, saturated heterocycles such as oxetane, cyclobutane, or even larger rings like pyrrolidine (B122466) or piperidine. nih.govtcichemicals.com Each of these alternative scaffolds would impose different conformational constraints on the molecule, leading to new spatial arrangements of the key pharmacophoric elements. This can lead to the discovery of novel intellectual property and potentially improved pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: This involves the substitution of specific functional groups with others that are known to have similar properties. baranlab.org For example:

The methoxy group could be replaced by other small, electron-donating groups like an ethyl group or a thiomethyl group.

The methyl group could be substituted with other small alkyl groups or a halogen like chlorine, which has a similar size.

The hydroxyl group could be replaced by a thiol, an amino group, or even a cyano group, depending on the desired interaction at that position.

The following table provides examples of potential bioisosteric replacements for the functional groups in this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale |

| Methoxy (-OCH3) | Ethyl (-CH2CH3) | Similar size and lipophilicity. |

| Methoxy (-OCH3) | Thiomethyl (-SCH3) | Similar size and potential for hydrogen bonding. |

| Methyl (-CH3) | Chlorine (-Cl) | Similar van der Waals radius. |

| Methyl (-CH3) | Ethyl (-CH2CH3) | Increased lipophilicity and steric bulk. |

| Hydroxyl (-OH) | Thiol (-SH) | Can act as a hydrogen bond donor and has different reactivity. |

| Hydroxyl (-OH) | Amino (-NH2) | Introduces a basic center and can act as a hydrogen bond donor. |

These strategies are integral to the iterative process of drug discovery, allowing chemists to fine-tune the properties of a lead compound to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Studies on 3 2 Methoxy 4 Methylphenyl Azetidin 3 Ol

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties and reactivity of molecules like 3-(2-Methoxy-4-methylphenyl)azetidin-3-ol. researchgate.net These methods can provide insights into the molecule's stability, electronic structure, and potential for chemical transformations.

Detailed research findings from DFT calculations on analogous azetidine (B1206935) derivatives have revealed crucial information about their molecular orbitals. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. For a hypothetical analysis of this compound, we can expect the electron-donating methoxy (B1213986) and methyl groups on the phenyl ring to influence the energy of the HOMO, while the electronegative nitrogen and oxygen atoms of the azetidinol (B8437883) ring will significantly impact the LUMO.

Another key aspect that can be explored is the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the oxygen of the hydroxyl group and the nitrogen of the azetidine ring would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape of a molecule is critical to its biological activity. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound by simulating the atomic motions over time. nih.gov These simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or when interacting with a biological target. mdpi.com

For this particular molecule, key conformational questions would revolve around the puckering of the azetidine ring and the rotational orientation of the phenyl group relative to the four-membered ring. The azetidine ring is not perfectly planar and can adopt a puckered conformation. The degree of this puckering and the energy barrier between different puckered states can be quantified through MD simulations.

Table 2: Illustrative Conformational Data from a Hypothetical MD Simulation

| Conformational Parameter | Description | Predicted Stable State(s) |

| Azetidine Ring Puckering Angle | Angle defining the deviation from planarity. | 15-25 degrees |

| Phenyl-Azetidine Dihedral Angle | Torsional angle between the phenyl and azetidine rings. | 45 degrees and 135 degrees |

| Intramolecular Hydrogen Bonds | Potential H-bonds between the hydroxyl group and the azetidine nitrogen. | Transient, depending on conformation. |

Note: These are representative values to illustrate the type of data obtained from MD simulations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be instrumental in understanding the mechanisms of reactions involving the synthesis or transformation of this compound. mit.edu For instance, the synthesis of the azetidine ring itself can be modeled to understand the regioselectivity and stereoselectivity of the cyclization step. frontiersin.org

Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which can explain why certain reaction pathways are favored over others. For example, the formation of the azetidine ring might proceed through different pathways depending on the reaction conditions, and computational models can help rationalize these outcomes. youtube.com

Furthermore, the reactivity of the hydroxyl group and the azetidine nitrogen can be investigated. For example, the mechanism of a nucleophilic substitution at the hydroxyl group or an N-alkylation reaction could be modeled to predict the feasibility and outcome of such transformations.

Prediction of Chemical Properties and Spectroscopic Parameters

Computational methods can predict a range of chemical properties and spectroscopic data for this compound, which can aid in its characterization. jmchemsci.com Properties such as pKa, logP (lipophilicity), and solubility can be estimated using quantitative structure-property relationship (QSPR) models or direct quantum chemical calculations.

Moreover, spectroscopic parameters can be calculated to assist in the interpretation of experimental data. For example, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated spectra with experimental data, the proposed structure can be confirmed. Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed, helping to assign the observed absorption bands to specific molecular motions. jmchemsci.com

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹³C NMR | Chemical shift of the quaternary carbon bearing the OH group. | 70-80 ppm |

| ¹H NMR | Chemical shift of the hydroxyl proton. | 3-5 ppm (in DMSO-d6) |

| IR Spectroscopy | Stretching frequency of the O-H bond. | 3200-3600 cm⁻¹ |

Note: These are approximate values and would vary based on the specific computational method and solvent model used.

Design and Optimization of Azetidine Derivatives via In Silico Methods

The true power of computational chemistry lies in its ability to guide the design and optimization of new molecules with desired properties. nih.gov Starting with the core structure of this compound, in silico methods can be used to explore a vast chemical space of potential derivatives. nih.gov

By systematically modifying the substituents on the phenyl ring or the azetidine nitrogen, libraries of virtual compounds can be created. These virtual libraries can then be screened for properties such as improved binding affinity to a specific protein target, better pharmacokinetic profiles, or reduced toxicity. nih.gov For example, if this compound were a lead for a particular enzyme inhibitor, computational docking studies could be used to predict how different derivatives would bind to the active site. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Advanced Spectroscopic and Structural Characterization in Azetidin 3 Ol Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Using techniques like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ would be measured.

For 3-(2-Methoxy-4-methylphenyl)azetidin-3-ol, with a molecular formula of C₁₁H₁₅NO₂, the calculated monoisotopic mass is 193.1103. HRMS analysis would be expected to yield a mass measurement within a very narrow tolerance (typically <5 ppm) of this theoretical value, confirming the elemental composition.

HRMS Data Table Specific experimental data is not publicly available.

| Molecular Formula | Species | Calculated m/z | Found m/z |

|---|---|---|---|

| C₁₁H₁₅NO₂ | [M+H]⁺ | 194.1176 | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

In the IR spectrum of this compound, key absorption bands would be expected that correspond to:

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the amine in the azetidine (B1206935) ring.

C-H stretches: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

C=C stretches: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region for the methoxy (B1213986) group and the tertiary alcohol.

IR Spectroscopy Data Table Specific experimental data is not publicly available.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (Alcohol) | 3200-3600 (broad) |

| N-H (Amine) | 3300-3500 |

| C-H (Aromatic) | 3010-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Ether and Alcohol) | 1000-1300 |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive proof of its three-dimensional structure. This technique can unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. It would confirm the substitution pattern on the phenyl ring and the precise arrangement of the substituents on the azetidine ring, providing an indisputable structural model. No published crystallographic data for this compound is currently available.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since the C3 carbon of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study these chiral molecules. CD spectroscopy measures the differential absorption of left and right-circularly polarized light. For a single enantiomer, a characteristic CD spectrum would be observed. For a racemic mixture (an equal mixture of both enantiomers), no CD signal would be detected. This method is crucial for determining the enantiomeric purity of a chiral compound, but no such studies have been reported for this specific molecule.

Future Perspectives and Research Directions in Substituted Azetidin 3 Ol Chemistry

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For 3-(2-Methoxy-4-methylphenyl)azetidin-3-ol, the development of asymmetric synthetic routes is a critical next step to unlock its full potential. Future research will likely focus on several key strategies to achieve high enantioselectivity.

One promising approach involves the use of chiral catalysts in the key ring-forming step. For instance, metal-catalyzed [2+2] cycloadditions of imines with allenes or ketenes, employing chiral ligands, could provide a direct route to enantiomerically enriched azetidine (B1206935) cores. Similarly, the asymmetric reduction of a precursor ketone, 3-(2-methoxy-4-methylphenyl)azetidin-3-one, using chiral reducing agents or catalysts, presents a viable pathway.

Drawing inspiration from the broader field of azetidine synthesis, methods such as the enantioselective boryl allylation of azetines followed by oxidation could be adapted. nih.govacs.org This would involve the synthesis of a corresponding 2-(2-methoxy-4-methylphenyl)azetine and its subsequent diastereoselective and enantioselective functionalization.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Strategy | Key Transformation | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric [2+2] Cycloaddition | Imine + Ketenone/Allene | Chiral Lewis Acid or Organocatalyst | Enantiomerically enriched azetidinone precursor |

| Asymmetric Ketone Reduction | Reduction of 3-(2-methoxy-4-methylphenyl)azetidin-3-one | Chiral Borane Reagents (e.g., CBS catalyst) | Enantiomerically enriched this compound |

| Kinetic Resolution | Racemic this compound | Chiral Acylating Agent/Enzyme | Separation of enantiomers |

| Desymmetrization | Prochiral precursor | Chiral Catalyst | Enantioselective formation of the azetidine ring |

Exploration of Novel Chemical Transformations for Diversification

The 3-hydroxyazetidine motif in this compound is a versatile functional group that can serve as a linchpin for a variety of chemical transformations. Future research will undoubtedly focus on exploring novel reactions to diversify this core structure, leading to libraries of new compounds with potentially interesting biological activities.

One key area of exploration will be the substitution of the hydroxyl group. This could be achieved through nucleophilic substitution reactions, potentially proceeding through an activated intermediate like a mesylate or tosylate. This would allow for the introduction of a wide range of substituents, including halides, azides, and various carbon and heteroatom nucleophiles.

Furthermore, the tertiary alcohol functionality opens the door to elimination reactions to form the corresponding azetine, a highly reactive intermediate that can undergo a plethora of cycloaddition and rearrangement reactions. Ring-expansion reactions, another avenue for diversification, could lead to the formation of larger, more complex heterocyclic systems. Inspired by work on other 3-aryl-3-azetidinols, the formation of an azetidinium carbocation intermediate under acidic or Lewis acidic conditions could enable Friedel-Crafts-type reactions with various arenes and heteroarenes, leading to 3,3-diarylazetidines. morressier.com

Advancements in Computational Modeling for Structure-Reactivity Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the reactivity of the molecule and to guide the development of new synthetic methodologies. researchgate.net

Specifically, computational models can be used to:

Predict Reaction Pathways and Selectivity: By calculating the energies of transition states and intermediates, computational models can help predict the feasibility and selectivity (regio-, chemo-, and stereoselectivity) of various proposed chemical transformations. researchgate.net This can save significant experimental time and resources by prioritizing the most promising reaction conditions.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of novel reactions involving this compound, helping chemists to understand and optimize these transformations.

Design Novel Catalysts: For asymmetric syntheses, computational modeling can be used to design and screen chiral catalysts that are specifically tailored to the substrate, leading to higher enantioselectivities.

Recent work has demonstrated the power of integrating computational modeling with experimental synthesis in the discovery of new reactions for generating azetidines. mit.edu This synergistic approach allows for the rapid prediction and validation of reaction outcomes, significantly accelerating the research cycle.

Utility of this compound as a Versatile Chemical Building Block

The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The azetidine ring is considered a "bioisostere" of other common rings in drug molecules and can impart favorable physicochemical properties such as improved solubility and metabolic stability.

Future applications of this compound as a building block will likely focus on its incorporation into larger scaffolds to create novel chemical entities for biological screening. The presence of multiple functionalization points—the hydroxyl group, the nitrogen atom of the azetidine ring, and the aromatic ring—allows for a high degree of structural diversity to be generated from a single core structure. This makes it an ideal starting point for the construction of compound libraries for high-throughput screening. The development of robust protocols for the functionalization of each of these sites will be a key research focus.

Integration of Synthetic and Computational Approaches in Drug Discovery Pipelines

The most impactful future research on this compound will likely involve the tight integration of synthetic chemistry and computational methods within a drug discovery framework. google.comrsc.org This integrated approach can streamline the entire process, from hit identification to lead optimization.

A typical integrated pipeline might involve:

Virtual Screening: Using the three-dimensional structure of this compound as a starting point, computational methods can be used to design and virtually screen libraries of derivatives against specific biological targets.

Synthesis of Focused Libraries: The most promising candidates from virtual screening can then be synthesized using the novel chemical transformations developed for this scaffold.

Biological Evaluation: The synthesized compounds are then tested for their biological activity.

Structure-Activity Relationship (SAR) Studies: The results of the biological evaluation are used to build SAR models, which can be further refined using computational methods. This iterative cycle of design, synthesis, and testing can lead to the rapid identification of potent and selective drug candidates.

The integration of these approaches will be crucial for unlocking the full therapeutic potential of chemical space surrounding this compound and its derivatives.

Q & A

Q. Basic

- Storage : 2–8°C in airtight, light-resistant containers to prevent oxidation and hygroscopic degradation .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis. Gloves and goggles are mandatory due to potential skin/eye irritation (similar to azetidin-3-ol derivatives in ) .

How can researchers address challenges in the regioselective functionalization of the azetidine ring?

Advanced

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Protecting groups : Boc or Fmoc groups to shield the hydroxyl moiety during functionalization .

- Catalytic systems : Cu(I)-mediated click chemistry for azide-alkyne cycloaddition at the azetidine nitrogen .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the azetidine ring’s 1-position .

What computational methods are suitable for predicting the pharmacokinetic properties of derivatives?

Q. Advanced

- Molecular docking : Assess binding affinity to targets like Bcl-2/Bcl-xL (see for related inhibitors) .

- QSAR models : Train models using logP, polar surface area, and hydrogen-bonding descriptors to predict absorption.

- ADMET prediction : Tools like SwissADME evaluate metabolic stability and toxicity risks .

How to resolve discrepancies in spectroscopic data during synthesis?

Q. Advanced

- Impurity profiling : Use HPLC-MS to detect side products (e.g., N-oxide or dimerization byproducts).

- Dynamic NMR : Resolve rotational barriers or tautomerism in azetidine rings .

- X-ray crystallography : Confirm absolute configuration if stereocenters are present (e.g., as in for azetidine-containing crystals) .

What are the strategies for analyzing degradation products under accelerated stability conditions?

Q. Advanced

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-HRMS : Identify degradation markers (e.g., demethylation or ring-opening products).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life .

How does the substitution pattern on the phenyl ring affect bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., Cl, F) enhance target binding (e.g., FXR modulation in ) .

- Methoxy positioning : Ortho-substitution (as in the target compound) may reduce metabolic clearance compared to para-substituted analogs .

What analytical techniques are recommended for quantifying the compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.